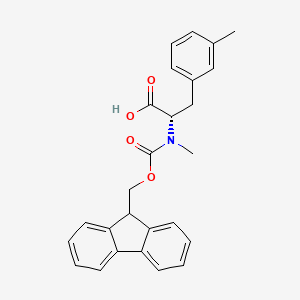

Fmoc-N-Methyl-L-Phe(3-Me)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(3-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c1-17-8-7-9-18(14-17)15-24(25(28)29)27(2)26(30)31-16-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,28,29)/t24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUGUMODHJCZLQN-DEOSSOPVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C[C@@H](C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Conceptual Framework of Non Canonical Amino Acids in Modern Peptide Science

The 20 canonical amino acids, dictated by the genetic code, form the fundamental basis of proteins and peptides that govern a vast array of biological processes. nih.gov However, the exploration of non-canonical amino acids (ncAAs), which are not directly encoded by DNA, has significantly expanded the toolbox for medicinal chemists and chemical biologists. nih.govnih.gov These unique building blocks, found in nature or created through chemical synthesis, allow for the construction of "designer" peptides with improved pharmacological profiles. nih.govnih.govacs.org

The incorporation of ncAAs into peptide sequences is a key strategy for creating peptidomimetics, which are molecules that mimic the structure and function of natural peptides but possess enhanced properties. nih.gov A primary motivation for using ncAAs is to overcome the inherent limitations of natural peptides as therapeutic agents, such as their susceptibility to enzymatic degradation and poor pharmacokinetic profiles. nih.gov By replacing natural amino acids with ncAAs, researchers can increase a peptide's stability against proteases, thereby extending its half-life in biological systems. nih.govnih.gov

Furthermore, the introduction of ncAAs can lead to higher biological activity and can be used to probe and understand the structure and function of peptides and proteins. nih.gov The diverse structures of ncAAs, which can include modifications to the backbone, side chain, or stereochemistry, offer a wide range of possibilities for fine-tuning a peptide's properties. mdpi.com The synthesis and incorporation of these custom amino acids are often facilitated by techniques like fluorenylmethyloxycarbonyl (Fmoc)-based solid-phase peptide synthesis (SPPS). nih.gov

The Strategic Importance of N Methylation in Peptide Design and Engineering

N-methylation, the addition of a methyl group to the backbone amide nitrogen of a peptide, is a powerful strategy for enhancing the drug-like properties of peptide-based therapeutics. nih.gov This modification has been shown to significantly improve metabolic stability, bioavailability, and in some cases, receptor binding affinity and selectivity. nih.govnih.gov The inspiration for this approach often comes from naturally occurring, multiply N-methylated cyclic peptides like cyclosporine, which exhibit excellent pharmacokinetic profiles. nih.gov

One of the key advantages of N-methylation is its ability to increase resistance to proteolytic degradation. nih.gov The presence of the methyl group on the amide nitrogen can sterically hinder the approach of proteases, which would otherwise cleave the peptide bond. This increased stability is a critical factor in developing peptides that can be administered orally, as it helps them survive the harsh enzymatic environment of the gastrointestinal tract. nih.govpnas.org

From a conformational perspective, N-methylation reduces the hydrogen-bonding capacity of the amide backbone, which can have profound effects on the peptide's three-dimensional structure. springernature.com This can lead to a more rigid and pre-organized conformation, which may be beneficial for binding to a specific biological target. By systematically "scanning" a peptide sequence with N-methylation, researchers can explore different conformational spaces and identify modifications that lead to improved activity and selectivity. nih.govacs.org For instance, multiple N-methylation of a cyclic hexapeptide integrin antagonist was shown to increase its selectivity for different integrin subtypes. nih.govacs.org

The synthesis of N-methylated peptides can be challenging due to the increased steric hindrance at the coupling site. pnas.orgacs.org However, the development of efficient synthetic methods, both in solution and on solid phase, has made the incorporation of N-methylated amino acids more accessible. acs.org

Aromatic Side Chain Modification Through Meta Methylation: Implications for Phenylalanine Derivatives

Advanced Synthetic Routes to Fmoc-N-Methyl-L-Phenylalanine Derivatives

The creation of Fmoc-N-methylated amino acids, which are valuable building blocks in peptide synthesis, can be approached through several advanced methods. springernature.comalfa-chemistry.com The high cost and limited commercial availability of many N-methylated amino acids have driven the development of efficient synthetic protocols that can be performed in a standard laboratory setting. nih.govmdpi.com These routes are broadly categorized into solution-phase and solid-phase synthesis, each with distinct protocols and applications.

Solution-phase synthesis of N-methylated amino acids presents a significant challenge, particularly when incorporating these residues into a growing peptide chain. scielo.org.mx However, various methods have been developed to address these difficulties. One common approach involves the protection of the amino acid's C-terminus, often as a benzyl (B1604629) ester, followed by N-terminal protection with a Boc group. The N-methylation is then typically achieved using a strong base like sodium hydride (NaH) and a methylating agent such as methyl iodide (CH₃I). scielo.org.mx

Efficient coupling of N-methylated amino acids in solution often requires specific activating reagents to overcome the steric hindrance of the N-methyl group. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) have been shown to facilitate these couplings in high yields and with short reaction times under mild conditions. scielo.org.mx An alternative to traditional methods is the Fukuyama procedure, which provides a foundation for many modern N-methylation techniques, including those later adapted for solid-phase synthesis. nih.govresearchgate.net Another strategy involves the use of N-benzothiazole-2-sulfonyl (Bts)-protected amino acid chlorides, which have been successfully used to prepare hindered peptide segments. scispace.com

Solid-phase peptide synthesis (SPPS) offers a more streamlined and efficient alternative to solution-phase methods for preparing N-methylated peptides and their precursors. nih.govacs.org A key advantage is the ability to perform reactions with excess reagents and simply wash them away from the resin-bound product, simplifying purification. This approach has been widely adopted for creating Fmoc-N-methyl-amino acid building blocks. mdpi.comnih.gov

The 2-chlorotrityl chloride (2-CTC) resin is a highly effective solid support for the synthesis of Fmoc-N-methyl-amino acids. mdpi.comresearchgate.net Its primary function is to serve as a temporary protecting group for the carboxylic acid moiety of the starting amino acid. nih.govacs.org This strategy prevents unwanted side reactions during the subsequent N-methylation steps. The loading of the initial Fmoc-protected amino acid onto the 2-CTC resin is typically achieved in the presence of a base like diisopropylethylamine (DIPEA). acs.orguci.edu

A significant advantage of the 2-CTC resin is that the final protected amino acid can be cleaved under very mild acidic conditions, such as with a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). nih.gov This preserves acid-labile side-chain protecting groups. Furthermore, after cleavage, the resulting trityl alcohol on the resin can be reactivated back to the trityl chloride form, allowing the resin to be reused, which adds to the economy of the process. acs.org

| Step | Description | Typical Reagents and Conditions | Reference |

|---|---|---|---|

| 1. Resin Swelling | The 2-CTC resin is swelled in a suitable solvent to ensure accessibility of reactive sites. | DMF or DCM for at least 30 minutes. | acs.orguci.edu |

| 2. Amino Acid Loading | The Fmoc-protected amino acid is dissolved and added to the swelled resin in the presence of a base. | Fmoc-amino acid, DIPEA, in DCM. Reaction for 2-8 hours. | acs.orguci.edu |

| 3. Capping | Any remaining unreacted chlorotrityl groups on the resin are capped to prevent side reactions. | A solution of DCM/MeOH/DIPEA (e.g., 80:15:5 v/v/v). | acs.orguci.edu |

| 4. N-Methylation | The resin-bound amino acid undergoes N-methylation (see Section 2.1.2.2). | o-NBS protection, methylation (e.g., DMS/DBU), deprotection. | nih.govresearchgate.net |

| 5. Cleavage | The final Fmoc-N-methyl-amino acid is cleaved from the resin. | 1% TFA in DCM, repeated multiple times. | nih.gov |

One of the most efficient and widely used on-resin N-methylation techniques is the Biron-Kessler method. nih.govresearchgate.net This protocol is an optimization of earlier methods and significantly reduces the time and cost associated with the synthesis. nih.govresearchgate.net The procedure involves three main steps that are fully integrated into the solid-phase synthesis workflow. acs.org

The Biron-Kessler method is based on the work of Fukuyama and involves:

Sulfonylation: The free α-amino group of the resin-bound amino acid is protected with an o-nitrobenzenesulfonyl (o-NBS) group. This protection makes the sulfonamide proton acidic. nih.govnih.gov

Methylation: The acidic proton is abstracted by a base, and the resulting anion is methylated. The optimized procedure often uses dimethyl sulfate (B86663) (DMS) as the methylating agent and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a cost-effective base. nih.govresearchgate.net Methyl iodide is also commonly used. mdpi.comresearchgate.net

Desulfonylation: The o-NBS protecting group is removed using a thiol, such as β-mercaptoethanol, in the presence of a base to release the free N-methylated amine. researchgate.net

This optimized three-step procedure can be completed in as little as 35-40 minutes, a significant improvement over the several hours required for older methods. nih.govnih.gov

| Step | Reagent/Component | Purpose | Reference |

|---|---|---|---|

| Sulfonylation | o-nitrobenzenesulfonyl chloride (o-NBS-Cl) | Activates the amine for methylation. | nih.govresearchgate.net |

| Collidine or DMAP | Base for the sulfonylation reaction. | researchgate.netacs.org | |

| Methylation | Dimethyl sulfate (DMS) or Methyl iodide (MeI) | Methyl group source. | nih.govresearchgate.net |

| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | Base for deprotonation of the sulfonamide. | nih.govresearchgate.net | |

| Deprotection | β-mercaptoethanol | Thiol source for removal of the o-NBS group. | researchgate.net |

| DBU | Base for the deprotection reaction. | researchgate.net |

Introducing a methyl group at a specific position on the phenyl ring of phenylalanine requires advanced regioselective C-H activation and methylation strategies. Achieving meta-selectivity is particularly challenging. Recent developments in organometallic catalysis have provided powerful tools for this transformation.

One approach involves transition metal-catalyzed C-H methylation, where a directing group on the amino acid guides a metal catalyst to the desired position. For instance, nosyl-protected phenylalanine derivatives have been shown to be suitable substrates for palladium- or cobalt-catalyzed meta-methylation, with no racemization observed at the stereogenic center. rsc.org Another powerful technique is superacid-mediated methylation. This method uses a superacid like HF/SbF₅ to protonate the aromatic ring, creating long-lived arenium ions that can be selectively methylated. This has been successfully applied to phenylalanine-derived dipeptides, favoring methylation at the less hindered meta-position. nih.gov These methods are critical for synthesizing analogs like 3-methyl-L-phenylalanine, the precursor for the target compound. chemimpex.com

| Method | Key Features | Typical Reagents | Reference |

|---|---|---|---|

| Transition Metal-Catalyzed C-H Activation | Uses a directing group (e.g., nosyl) to guide a metal catalyst. High regioselectivity. Preserves stereochemistry. | Co or Rh catalysts, Me₃B₃O₃ or MeBF₃K as methyl source. | rsc.org |

| Superacid-Mediated Methylation | Generates arenium ions in superacid, followed by methylation. Favors the less-hindered meta-position. | HF/SbF₅ (superacid), methylating agent. | nih.gov |

The synthesis of the target compound, this compound, requires a synthetic sequence that combines the N-methylation and aromatic methylation reactions. A logical pathway would involve the synthesis of 3-methyl-L-phenylalanine as a key intermediate, followed by N-methylation and Fmoc protection.

A plausible synthetic route would be:

Synthesis of 3-Methyl-L-phenylalanine: Starting with a suitably protected L-phenylalanine, a regioselective meta-C-H methylation is performed using one of the advanced catalytic methods described in section 2.1.3. rsc.orgnih.gov

Fmoc Protection: The resulting 3-methyl-L-phenylalanine is then protected with an Fmoc group using standard reagents like Fmoc-Cl or Fmoc-OSu.

N-Methylation: The final N-methylation step can be carried out in solution or, more efficiently, by adapting the solid-phase Biron-Kessler method. nih.govresearchgate.net For a solid-phase approach, the Fmoc-L-Phe(3-Me)-OH would first be attached to a 2-CTC resin. mdpi.comnih.gov The on-resin N-methylation would then proceed, followed by cleavage from the resin to yield the final product, this compound.

This integrated strategy allows for the precise construction of this complex, non-canonical amino acid, making it available for incorporation into peptide chains to explore its effects on structure and function.

Solid-Phase Synthesis Approaches for Fmoc-N-Methyl-Amino Acid Precursors

Protective Group Chemistry within this compound Synthesis and Manipulation

The strategic use of protective groups is fundamental to the synthesis and application of this compound, particularly in the context of solid-phase peptide synthesis (SPPS). chemimpex.com The primary protecting group involved is the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which safeguards the N-methylated amino function during peptide chain elongation. wikipedia.org

The Fmoc group is renowned for its base-lability, a characteristic that allows for its selective removal under mild basic conditions, typically with a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.org This orthogonality is crucial in SPPS, as it permits the deprotection of the N-terminal amine for the next coupling step without disturbing the acid-labile linkers that anchor the growing peptide to the solid support or the acid-labile side-chain protecting groups of other amino acids in the sequence. wikipedia.orgacs.org

The synthesis of the title compound involves the introduction of the Fmoc group onto the N-methylated precursor, N-Methyl-L-Phe(3-Me)-OH. This is typically achieved by reacting the amino acid with an Fmoc-donating reagent such as 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under basic conditions. wikipedia.org

The N-methylation itself introduces a significant modification. While enhancing the stability and modifying the conformational properties of the resulting peptide, N-methylated amino acids can present challenges during synthesis, such as slower coupling kinetics and an increased risk of racemization at the α-carbon under certain conditions. chemimpex.comamazonaws.com Therefore, the integrity of the Fmoc protecting group and the conditions for its removal are critical to maintaining the stereochemical purity of the final peptide. amazonaws.com The progress of the deprotection step can be conveniently monitored by UV spectroscopy, as the cleaved dibenzofulvene-piperidine adduct is a strong chromophore. wikipedia.org

Methodologies for Assessing Purity and Stereochemical Integrity of Synthesized this compound

Ensuring the chemical purity and, crucially, the stereochemical integrity of this compound is paramount for its successful application in peptide synthesis. A suite of analytical techniques is employed to verify that the compound meets stringent quality standards, with a particular focus on detecting and quantifying potential enantiomeric impurities.

To specifically address the stereochemical integrity, Chiral HPLC is the definitive technique. Given that N-methylated amino acids can be susceptible to racemization during their synthesis and activation, confirming the enantiomeric excess (e.e.) is essential. amazonaws.com Chiral stationary phases (CSPs), such as those based on polysaccharide derivatives or Cinchona alkaloids, are used to resolve the L-enantiomer from its corresponding D-enantiomer. phenomenex.comnih.gov For related compounds like Fmoc-L-Phe(3-Me)-OH, a chiral purity of ≥99.5% is often reported. chemimpex.com A general rule observed in the chiral separation of Nα-Fmoc protected amino acids is that the D-enantiomer typically elutes before the L-enantiomer. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool for structural verification. ¹H and ¹³C NMR spectra confirm the chemical structure of this compound by showing the characteristic signals for the protons and carbons of the Fmoc group, the N-methyl group, the phenylalanine backbone, and the 3-methylphenyl side chain. While standard NMR may not distinguish between enantiomers, it is indispensable for confirming the successful synthesis and the absence of major structural impurities. For the related compound Fmoc-Phe-OH, detailed ¹H NMR spectral data is available, providing a reference for the expected chemical shifts and coupling patterns of the core structure. chemicalbook.com

Mass Spectrometry (MS) is used to confirm the molecular weight of the compound (401.46 g/mol for C₂₅H₂₃NO₄), corroborating its identity. chemimpex.comsigmaaldrich.com

The table below summarizes the typical analytical methods and purity specifications for this compound and closely related analogues.

| Analytical Method | Purpose | Typical Specification/Finding | Reference Compound(s) |

|---|---|---|---|

| HPLC | Overall chemical purity assessment | ≥98.0% - ≥99.0% | Fmoc-N-Me-Phe-OH sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Chiral HPLC | Determination of enantiomeric purity/excess | ≥99.5% | Fmoc-L-Phe(3-Me)-OH chemimpex.com |

| NMR Spectroscopy | Structural confirmation and identification | Spectra consistent with proposed structure | Fmoc-Phe-OH chemicalbook.com |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular Ion (m/z) matches theoretical value | Fmoc-Phe-OH chemicalbook.com |

| Optical Rotation | Confirmation of stereochemical configuration | [α]D20 = -35 ± 2° (c=1 in DMF) | Fmoc-L-Phe(3-Me)-OH chemimpex.com |

Advanced Techniques for Solid-Phase Peptide Synthesis (SPPS) Utilizing this compound

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis. nih.govpeptide.com The incorporation of sterically hindered amino acids like this compound into a growing peptide chain on a solid support necessitates the use of advanced and optimized protocols to achieve high-quality products. cem.combiotage.co.jp

The decreased nucleophilicity and increased steric bulk of the N-methylated amine make peptide bond formation more challenging compared to their primary amine counterparts. researchgate.netscielo.org.mx Consequently, the choice of coupling reagent is critical for efficient incorporation.

Standard carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), can be sluggish and lead to low yields when coupling N-methylated residues. scielo.org.mxacs.org More potent activating agents are generally required.

Uronium/aminium-based reagents have proven to be more effective. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are frequently employed to facilitate the coupling of sterically demanding amino acids. researchgate.netscielo.org.mxsigmaaldrich.com Phosphonium reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) also demonstrate high efficiency in these difficult couplings. researchgate.netmdpi.com

Microwave-assisted SPPS has emerged as a powerful technique to drive difficult couplings to completion, including those involving N-methylated amino acids. cem.com The application of microwave energy can significantly reduce reaction times and improve coupling efficiency for hindered residues.

The table below summarizes common coupling reagents and their general applicability for N-methylated amino acid incorporation.

| Coupling Reagent Class | Examples | Efficacy with N-Methylated Residues | Key Considerations |

| Carbodiimides | DCC, DIC/HOBt | Often slow and inefficient, leading to low yields. scielo.org.mx | Generally not the first choice for hindered couplings. |

| Uronium/Aminium Salts | HATU, HBTU | Highly effective, promoting rapid and efficient coupling. researchgate.netscielo.org.mx | HATU is often preferred due to its lower propensity for racemization. |

| Phosphonium Salts | PyBOP, PyAOP | Very effective for sterically hindered couplings. researchgate.netmdpi.com | Can be more expensive than uronium salts. |

| Other | BTC (Trichloromethyl chloroformate) | Shown to be effective for N-methyl amide bond formation. acs.org | A low-cost and experimentally simple option. |

The primary challenges in incorporating this compound are steric hindrance and the altered reactivity of the secondary amine. The methyl group on the nitrogen atom, combined with the bulk of the phenylalanine side chain, creates a sterically crowded environment that impedes the approach of the activated carboxyl group of the incoming amino acid. mdpi.comresearchgate.net

To overcome these hurdles, several strategies are employed:

Extended Coupling Times and Double Coupling: Allowing the coupling reaction to proceed for a longer duration or performing the coupling step twice (double coupling) can help drive the reaction to completion. researchgate.net

Use of Additives: Additives like HOAt (1-Hydroxy-7-azabenzotriazole) are more effective than HOBt in enhancing the reactivity of the activated ester and can improve coupling yields. researchgate.netacs.org

Microwave Irradiation: As mentioned previously, microwave energy can provide the necessary energy to overcome the activation barrier of sterically hindered couplings. cem.com

Optimized Solvent Choice: The choice of solvent can influence reaction kinetics. While DMF is standard, other solvents may offer advantages in specific cases. rsc.org

Backbone Protection: For particularly difficult sequences, temporary protection of the backbone amide with groups like 2-hydroxy-4-methoxybenzyl (Hmb) can improve coupling efficiency, although this introduces additional synthetic steps. nih.gov

The secondary amine of an N-methylated residue is less nucleophilic than a primary amine, which slows down the coupling reaction. Furthermore, the Fmoc deprotection step, typically achieved with piperidine, proceeds as usual for N-methylated residues. researchgate.netresearchgate.net However, the subsequent coupling onto the newly liberated secondary amine is the rate-limiting step.

Kinetic studies on the coupling of N-methylated amino acids are crucial for understanding and optimizing SPPS protocols. Research has shown that the rate of peptide bond formation is significantly slower for N-methylated residues compared to their non-methylated counterparts. nih.gov

Mechanistically, the coupling reaction proceeds through the activation of the carboxylic acid of the incoming Fmoc-amino acid by the coupling reagent, forming a highly reactive intermediate (e.g., an O-acylisourea, an active ester, or a symmetric anhydride). acs.org This intermediate is then attacked by the nucleophilic N-terminal amine of the resin-bound peptide. For N-methylated residues, the steric shield provided by the N-methyl group and the side chain hinders this nucleophilic attack, increasing the energy barrier for the transition state and thus slowing the reaction rate.

Studies have demonstrated that the choice of coupling reagent directly impacts the reaction mechanism and efficiency. For instance, HATU is believed to form a highly reactive OAt-ester, which is more susceptible to nucleophilic attack by the sterically hindered secondary amine compared to the OBt-ester formed by HBTU. researchgate.net The pH of the reaction microenvironment can also play a role, with optimal conditions required to ensure the amine is deprotonated and sufficiently nucleophilic without promoting side reactions. nih.gov

Solution-Phase Peptide Coupling Strategies Involving this compound

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains relevant, particularly for the large-scale production of shorter peptides and for fragment condensation strategies. sci-hub.semdpi.com Incorporating this compound in solution presents similar challenges to SPPS, primarily related to slow coupling reactions and the potential for racemization. scielo.org.mx

In solution-phase synthesis, powerful coupling reagents like HATU are also preferred for coupling N-methylated amino acids, demonstrating high yields and short reaction times under mild conditions. scielo.org.mx The use of mixed anhydrides, such as those generated with isobutyl chloroformate, is another common strategy, though care must be taken to control the reaction temperature to minimize racemization. sci-hub.se

A significant challenge in solution-phase synthesis is the potential for diketopiperazine (DKP) formation, especially when an N-methyl amino acid is at the C-terminus of a dipeptide ester. sci-hub.se The cis-amide bond conformation favored by N-methyl residues can facilitate this intramolecular cyclization, leading to cleavage of the peptide from its protecting group or support.

The following table outlines key strategies and considerations for solution-phase synthesis with this compound.

| Strategy | Description | Advantages | Disadvantages |

| High-Potency Coupling Reagents | Utilizing reagents like HATU or PyBOP. scielo.org.mx | Efficient coupling, high yields, and reduced reaction times. | Higher cost of reagents. |

| Mixed Anhydrides | Activation of the carboxylic acid with reagents like isobutyl chloroformate. | Cost-effective and powerful activation method. | Requires careful temperature control to prevent racemization. |

| Fragment Condensation | Coupling of pre-synthesized peptide fragments. | Can be efficient for building larger peptides. | Increased risk of racemization at the C-terminal residue of the activating fragment. researchgate.net |

| Liquid-Phase Peptide Synthesis (LPPS) | Synthesis on a soluble polymeric support, combining advantages of SPPS and solution-phase. rsc.orgunibo.it | Homogeneous reaction conditions, easy purification by precipitation. | Not as widely adopted as SPPS. |

Analysis of the Impact of this compound on Peptide Chain Elongation and Overall Synthetic Purity

The purity of the initial this compound building block is paramount. Impurities in the starting material, such as the free amino acid or diastereomers, will be incorporated into the peptide, leading to a complex mixture of final products. semanticscholar.orgajpamc.com High-purity building blocks are essential for clean synthesis. sigmaaldrich.com

Furthermore, the presence of N-methylated residues can sometimes lead to the appearance of multiple peaks in HPLC analysis of the purified peptide. This can be due to the presence of stable cis/trans isomers around the N-methylated peptide bond, which may interconvert slowly on the HPLC timescale. nih.gov

The following table summarizes the potential impact of incorporating this compound on peptide synthesis outcomes.

| Parameter | Impact of Incorporating this compound | Mitigation Strategies |

| Coupling Efficiency | Reduced due to steric hindrance and lower nucleophilicity. researchgate.net | Use of potent coupling reagents (HATU, PyAOP), microwave assistance, double coupling. cem.comresearchgate.net |

| Chain Elongation | Potential for incomplete couplings leading to deletion sequences. biotage.co.jp | Monitoring of coupling completion (e.g., Kaiser test), optimized coupling protocols. |

| Crude Peptide Purity | Often lower due to deletion sequences and side reactions. ajpamc.comresearchgate.net | Use of high-purity building blocks, optimized and efficient coupling strategies. |

| Final Product Analysis | Possible observation of cis/trans isomers by HPLC. nih.gov | Awareness of this phenomenon during characterization; sometimes resolvable with temperature or solvent changes. |

| Racemization | Increased risk, especially under basic conditions or with prolonged activation times. mdpi.com | Use of additives like HOAt, avoiding pre-activation, and using non-basic conditions where possible. |

Conformational Analysis and Structural Studies of Peptides Containing Fmoc N Methyl L Phe 3 Me Oh Residues

Elucidating the Influence of N-Methylation on Peptide Backbone Conformation and Dynamics

N-methylation, the substitution of the amide proton with a methyl group, has well-documented and profound effects on the conformational properties of the peptide backbone.

The introduction of an N-methyl group restricts the conformational freedom of the peptide backbone, favoring specific secondary structures. One of the most significant consequences of N-methylation is the promotion of β-turns. dntb.gov.ua By destabilizing extended conformations, the N-methyl group encourages the peptide chain to fold back on itself, a critical feature in the formation of globular protein structures and in the presentation of side chains for molecular recognition.

While N-methylation is a strong promoter of β-turns, its effect on helical structures is more complex. The absence of the amide proton, a crucial hydrogen bond donor in α-helices and 310-helices, can be destabilizing. However, in some contexts, the steric constraints imposed by the N-methyl group can favor helical conformations, particularly in shorter peptides or at the termini of helical segments. In the case of peptides containing N-methylated alanine, for instance, helical structures without hydrogen bonds, stabilized by carbonyl-carbonyl interactions, have been observed. researchgate.net

A key consequence of N-methylation is the rigidification of the peptide backbone. The steric hindrance introduced by the methyl group restricts rotation around the Cα-C' and N-Cα bonds (the ψ and φ dihedral angles, respectively), leading to a more conformationally constrained peptide. This reduction in flexibility can be advantageous in drug design, as it can lock a peptide into its bioactive conformation, thereby increasing potency and selectivity. Furthermore, this rigidification enhances metabolic stability by making the peptide less susceptible to proteolytic degradation.

The presence of the N-methyl group also influences the cis-trans isomerization of the amide bond. While the trans conformation is overwhelmingly favored in non-proline residues, the energy barrier between the cis and trans isomers is significantly lower in N-methylated peptides. This can lead to the presence of both isomers in solution, adding another layer of conformational complexity.

Stereochemical and Rotameric Preferences Induced by meta-Methylation on the Phenylalanine Side Chain

The addition of a methyl group at the meta-position of the phenylalanine side chain introduces steric and electronic changes that influence its preferred orientation. The rotational freedom of the phenyl ring around the Cα-Cβ (χ1) and Cβ-Cγ (χ2) bonds is altered, leading to a preference for specific rotameric states.

From an electronic standpoint, the methyl group is weakly electron-donating, which can subtly influence the cation-π and π-π stacking interactions of the aromatic ring. These interactions are often crucial for peptide self-assembly and binding to biological targets.

Computational and Theoretical Approaches to Peptide Conformational Landscape Exploration (e.g., Molecular Dynamics Simulations, Quantum Chemical Calculations)

Given the conformational complexity introduced by both N-methylation and meta-methylation, computational methods are invaluable tools for exploring the potential energy landscape of peptides containing Fmoc-N-Methyl-L-Phe(3-Me)-OH.

Molecular Dynamics (MD) simulations allow for the exploration of the dynamic behavior of these peptides in a simulated physiological environment. By solving Newton's equations of motion for the atoms in the system, MD simulations can provide insights into the conformational flexibility, the stability of secondary structures, and the time-averaged properties of the peptide. For N-methylated peptides, MD simulations have been instrumental in understanding how these modifications influence backbone dynamics and solvent interactions. researchgate.net

Quantum chemical calculations , such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energetics of the molecule. DFT can be used to calculate the relative energies of different conformers, the rotational barriers of dihedral angles, and the nature of non-covalent interactions. Such calculations have been successfully applied to study the conformational preferences of N-methylated peptides and those with modified side chains. nih.gov

| Computational Method | Application to this compound Peptides | Key Insights |

| Molecular Dynamics (MD) Simulations | Exploration of conformational space and dynamics in solution. | - Prediction of stable secondary structures.- Assessment of backbone flexibility and rigidification.- Analysis of solvent effects on conformation. |

| Quantum Chemical Calculations (DFT) | Determination of low-energy conformers and rotational energy profiles. | - Accurate calculation of relative conformer energies.- Characterization of intramolecular interactions.- Understanding the electronic effects of methylation. |

Advanced Spectroscopic Techniques for Characterizing Peptide Secondary and Tertiary Structures (e.g., Solution-State NMR, Circular Dichroism)

Experimental validation of the conformational preferences of peptides containing this compound relies on advanced spectroscopic techniques.

Solution-State Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. Multidimensional NMR experiments, such as COSY, TOCSY, and NOESY, can provide information on through-bond and through-space atomic connectivity, allowing for the determination of dihedral angle restraints and inter-proton distances. For N-methylated peptides, the presence of the N-methyl group gives rise to a characteristic signal in the 1H NMR spectrum, which can be used as a probe for conformational studies. nih.gov Furthermore, advanced NMR techniques can be used to study the dynamics of the peptide over a wide range of timescales. nih.gov

| Spectroscopic Technique | Information Obtained for this compound Peptides |

| Solution-State NMR | - Three-dimensional structure in solution.- Dihedral angle restraints (φ, ψ, χ).- cis-trans isomerization of the N-methyl amide bond.- Intermolecular interactions. |

| Circular Dichroism (CD) | - Secondary structure content (α-helix, β-sheet, β-turn, random coil).- Conformational stability and melting temperature.- Ligand-induced conformational changes. |

Structure Activity Relationship Sar Studies and Rational Design of Peptides Incorporating Fmoc N Methyl L Phe 3 Me Oh

Application of N-Methyl Scanning Mutagenesis in Peptide Optimization

N-methyl scanning mutagenesis is a systematic approach where individual amino acid residues within a peptide sequence are replaced with their N-methylated counterparts. This technique is instrumental in identifying key residues that are sensitive to conformational changes and in enhancing peptide properties. The introduction of an N-methyl group on the amide nitrogen eliminates the hydrogen bond donor capacity of that position and introduces steric hindrance, which can significantly alter the peptide's conformational flexibility and propensity for specific secondary structures.

This strategic modification can lead to peptides with improved affinity and selectivity for their biological targets. nih.govwpmucdn.com By restricting the conformational freedom of the peptide backbone, N-methylation can lock the peptide into a bioactive conformation, thereby reducing the entropic penalty upon binding to its receptor. nih.gov For instance, an N-methyl scan of a G-protein-binding peptide, DKLYWWEFL, revealed that some N-methyl substitutions could enhance protease resistance while maintaining or even improving binding affinity. nih.gov

The process of N-methyl scanning can be accelerated through the synthesis of N-methylated peptide libraries, allowing for the rapid screening of numerous analogs to identify those with optimized characteristics. nih.govsemanticscholar.org The insights gained from such scans are invaluable for understanding the conformational requirements for bioactivity and for the rational design of subsequent generations of peptide therapeutics.

Table 1: Effects of N-Methyl Scanning on Peptide Properties

| Modification | Impact on Peptide Backbone | Potential Outcomes | Reference |

|---|---|---|---|

| Single N-methylation | Loss of H-bond donor, increased steric bulk | Altered conformation, improved affinity/selectivity | nih.gov |

| Multiple N-methylations | Significant conformational restriction | Enhanced metabolic stability, improved permeability | nih.govsemanticscholar.org |

| Library Screening | High-throughput optimization | Rapid identification of lead compounds | nih.gov |

Probing the Role of Fmoc-N-Methyl-L-Phe(3-Me)-OH in Modulating Peptide Bioactivity and Selectivity

The incorporation of this compound into a peptide sequence can profoundly influence its bioactivity and selectivity. The N-methyl group can modulate the peptide's conformation, favoring specific secondary structures that may be more amenable to receptor binding. This conformational restriction can lead to a more favorable energetic profile for binding, resulting in enhanced potency.

Furthermore, N-methylation can increase the selectivity of a peptide for a particular receptor subtype. nih.gov By altering the three-dimensional shape of the peptide, it may no longer fit into the binding pockets of off-target receptors, thereby reducing unwanted side effects. For example, multiple N-methylation of a cyclic hexapeptide integrin antagonist was shown to increase its selectivity for different integrin subtypes. nih.gov

The presence of the 3-methyl group on the phenyl ring of phenylalanine also contributes to these effects. This additional methyl group can influence the electronic and steric properties of the side chain, potentially leading to more specific and stronger interactions with the target receptor.

Design Principles for Enhancing Proteolytic Stability in Peptides through N-Methyl-L-Phe(3-Me) Incorporation

A major hurdle in the development of peptide-based drugs is their susceptibility to degradation by proteases in the body. researchgate.net N-methylation of the peptide backbone is a well-established strategy to overcome this limitation. researchgate.netresearchgate.net The N-methyl group sterically hinders the approach of proteases to the amide bond, preventing enzymatic cleavage. This increased resistance to proteolysis prolongs the half-life of the peptide in vivo, enhancing its therapeutic potential.

The incorporation of N-methylated amino acids, such as N-Methyl-L-Phe(3-Me), can significantly increase the stability of peptides against enzymatic degradation. peptide.com For instance, peptides containing N-methylated residues have demonstrated increased stability in serum and intestinal homogenates. researchgate.net This enhanced stability is a critical factor in the design of orally bioavailable peptide drugs.

Strategies for Improving Peptide Membrane Permeability and Bioavailability via N-Methylation

Poor membrane permeability is another significant challenge for peptide therapeutics, limiting their oral bioavailability. proquest.comnih.govnih.gov N-methylation can improve the membrane permeability of peptides through several mechanisms. By replacing an amide proton with a methyl group, the number of hydrogen bond donors is reduced, which can decrease the desolvation penalty associated with crossing the lipid bilayer of cell membranes. nih.gov

Additionally, N-methylation can favor a more compact, "chameleonic" conformation that shields the polar amide backbone and exposes the more lipophilic side chains, facilitating passive diffusion across membranes. nih.govresearchgate.net This conformational change can be a key factor in achieving oral bioavailability for peptide drugs. nih.govsemanticscholar.orgnih.govresearchgate.net Studies have shown that multiple N-methylation can drastically improve the intestinal permeability of peptides, with one tri-N-methylated analog achieving 10% oral bioavailability. nih.govsemanticscholar.org

Table 2: Impact of N-Methylation on Peptide Permeability

| N-Methylation Strategy | Caco-2 Permeability (Papp) | Oral Bioavailability | Reference |

|---|---|---|---|

| Poly-N-methylation | Can be significantly increased | Can be improved | acs.org |

| Tri-N-methylation of a somatostatin analog | Increased | 10% | nih.govsemanticscholar.org |

Impact of Aromatic Ring Methylation on Ligand-Receptor Interactions and Binding Affinity

The methylation of the aromatic ring of phenylalanine, as seen in this compound, can have a significant impact on ligand-receptor interactions. researchgate.net Aromatic interactions, such as π-π stacking and cation-π interactions, are crucial for molecular recognition at the ligand-protein interface. researchgate.netnih.govbrylinski.org The addition of a methyl group to the phenyl ring can modulate these interactions in several ways.

The methyl group can enhance the hydrophobicity of the side chain, leading to stronger hydrophobic interactions with the receptor. It can also influence the electronic properties of the aromatic ring, potentially strengthening cation-π interactions. Furthermore, the steric bulk of the methyl group can influence the preferred orientation of the side chain within the binding pocket, leading to a more precise and higher-affinity interaction. researchgate.net The position of the methyl group (in this case, at the 3-position) is critical, as it can direct the orientation of the aromatic ring to optimize interactions with specific residues in the receptor binding site.

Advanced Applications of Peptides Containing Fmoc N Methyl L Phe 3 Me Oh

Design and Synthesis of Peptidomimetics and Conformationally Constrained Peptide Analogues

The design of peptidomimetics, molecules that mimic the structure and function of natural peptides, is a key strategy to overcome the limitations of peptide-based drugs, such as poor stability and low bioavailability. nih.govupc.edu The inclusion of Fmoc-N-Methyl-L-Phe(3-Me)-OH provides a powerful tool for creating conformationally constrained analogues with enhanced therapeutic properties. iris-biotech.de

The N-methyl group on the peptide backbone restricts the rotational freedom of the amide bond, thereby reducing the peptide's conformational flexibility. peptide.com This constraint can lock the peptide into a bioactive conformation, leading to higher binding affinity and selectivity for its target receptor. iris-biotech.de Furthermore, the methyl group on the phenyl ring can influence the peptide's interaction with its binding pocket, potentially increasing potency and altering its pharmacological profile. nih.gov

The synthesis of these complex peptides is often achieved through solid-phase peptide synthesis (SPPS), where the Fmoc protecting group plays a crucial role. chemimpex.comnih.gov The Fmoc group selectively protects the amino group of the amino acid, allowing for the stepwise and controlled assembly of the peptide chain. chemimpex.com Its stability and the mild conditions required for its removal make it ideal for the efficient synthesis of these modified peptides. chemimpex.com

| Property | Effect of N-Methylation | Reference |

|---|---|---|

| Conformational Flexibility | Reduced due to restricted amide bond rotation. | peptide.com |

| Receptor Binding | Can lead to higher affinity and selectivity by locking the peptide into a bioactive conformation. | iris-biotech.de |

| Enzymatic Stability | Increased resistance to proteolytic degradation. | peptide.com |

| Membrane Permeability | Can be enhanced, potentially improving oral bioavailability. | peptide.comnih.gov |

Cyclization is a widely used strategy to further constrain the conformation of peptides and enhance their metabolic stability. nih.govnih.gov The incorporation of N-methylated amino acids like N-Methyl-L-Phe(3-Me) into cyclic peptides and other macrocycles can yield compounds with superior pharmacokinetic properties. rsc.orgresearchgate.net

The combination of N-methylation and cyclization can fine-tune the selectivity of bioactive peptides. researchgate.net The reduced flexibility of the N-methylated peptide backbone can favor a specific cyclic structure, leading to a more defined three-dimensional shape that can interact with its biological target with high precision. rsc.org This approach has been successfully applied to develop potent and selective antagonists for various receptors. nih.gov

The synthesis of N-methylated cyclic peptides can be achieved through various methods, often involving solid-phase techniques followed by a solution-phase cyclization step. nih.govnih.gov The choice of cyclization strategy depends on the peptide sequence and the desired ring size.

The ability of N-methylated amino acids to induce specific secondary structures is a valuable tool in the design of peptidomimetics that mimic functional protein domains. By strategically placing N-Methyl-L-Phe(3-Me) within a peptide sequence, it is possible to promote the formation of turns, helices, or sheet-like structures that are crucial for biological activity. nih.gov

For instance, the incorporation of a conformationally restricted amino acid can stabilize a β-turn conformation, which is a common motif in protein-protein interactions. nih.gov This allows for the creation of smaller, more stable molecules that can effectively mimic the binding epitope of a much larger protein, thereby acting as inhibitors or modulators of protein function.

Bioconjugation Strategies and Chemical Probe Development Utilizing Peptides with N-Methyl-L-Phe(3-Me) Residues

Bioconjugation, the process of linking a peptide to another molecule, is essential for developing targeted drug delivery systems, diagnostic tools, and chemical probes. chemimpex.comacs.orgwur.nl Peptides containing N-Methyl-L-Phe(3-Me) can be functionalized for bioconjugation, enabling their attachment to various entities such as fluorescent dyes, imaging agents, or drug molecules. chemimpex.com

A chemoenzymatic strategy has been developed for the backbone N-methylation of peptides through bioconjugation to the catalytic scaffold of a methyltransferase. nih.govillinois.edu This method allows for the site-specific introduction of N-methyl groups into peptides of diverse sequences, including those with non-proteinogenic residues. nih.govillinois.edusemanticscholar.org

The development of peptide-based fluorescent probes is a growing area of research for monitoring biological processes. rsc.org The unique properties of N-Methyl-L-Phe(3-Me) can be leveraged to design probes with enhanced stability and specificity for their target. For example, the altered hydrophobicity and conformational properties of the peptide can influence its interaction with the target molecule, leading to a more sensitive and selective fluorescent response.

Engineering of Functional Peptides and Proteins with Enhanced Stability and Specificity

The introduction of N-Methyl-L-Phe(3-Me) into peptides is a powerful strategy for engineering functional molecules with improved stability and specificity. peptide.com N-methylation of the peptide backbone increases resistance to proteolytic degradation by sterically hindering the approach of proteases, thereby extending the in vivo half-life of the peptide. peptide.com

This enhanced stability is particularly important for the development of peptide-based therapeutics. peptide.comresearchgate.net Furthermore, the conformational constraints imposed by N-methylation can lead to a higher degree of specificity for the target receptor, reducing off-target effects and improving the therapeutic index. nih.gov The strategic placement of the methyl group on the phenyl ring can also be used to fine-tune the binding affinity and selectivity of the peptide. nih.gov

| Engineered Peptide | Key Finding | Reference |

|---|---|---|

| Somatostatin Analogues | N-methylation improved bioactivity. | nih.gov |

| Melanocortin Receptor Agonists | N-methylation enhanced activity. | nih.gov |

| αVβ3 Integrin Antagonists | N-methylation improved bioactivity and selectivity. | nih.gov |

Self-Assembly of Peptides Containing Fmoc-N-Methyl-L-Phe(3-Me) for Advanced Biomaterials Development

The self-assembly of peptides into well-ordered nanostructures is a promising approach for the development of advanced biomaterials for applications in drug delivery, tissue engineering, and diagnostics. nih.govmdpi.comnih.gov The Fmoc group, with its aromatic nature, plays a significant role in driving the self-assembly process through π-π stacking interactions. nih.govresearchgate.net

The incorporation of N-Methyl-L-Phe(3-Me) into self-assembling peptides can influence the morphology and properties of the resulting nanostructures. researchgate.net The methyl groups can affect the packing of the peptide molecules, leading to the formation of different types of aggregates, such as nanofibers, nanotubes, or vesicles. nih.govresearchgate.net The rate of self-assembly and the mechanical properties of the resulting biomaterials can also be tuned by modifying the peptide sequence with N-methylated amino acids. proquest.com

Fmoc-protected amino acids and short peptides are well-known for their ability to form supramolecular hydrogels, which are three-dimensional networks of self-assembled nanofibers that can entrap large amounts of water. nih.govproquest.comsemanticscholar.orgsemanticscholar.org These hydrogels are attractive biomaterials due to their biocompatibility and tunable properties. nih.gov

The self-assembly process is driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking of the fluorenyl groups. nih.govresearchgate.net The introduction of N-Methyl-L-Phe(3-Me) can alter the balance of these interactions, leading to changes in the hydrogel's properties, such as its stiffness and stability. researchgate.net The influence of the methyl groups on the α-carbon of Fmoc-dipeptides has been shown to have a marked effect on the morphology of the supramolecular nanostructure and the hydrogel formation ability. researchgate.net

Applications in Analytical Chemistry for Studying Protein Interactions and Dynamics

Peptides synthesized with this compound serve as sophisticated analytical probes, offering insights into the hydrophobic and steric factors that govern protein-protein interactions. The dual methylation of this amino acid analog restricts the conformational freedom of the peptide backbone and the side chain, which can be leveraged to study the specific requirements of protein binding pockets.

One of the primary analytical techniques benefiting from such modified peptides is Nuclear Magnetic Resonance (NMR) spectroscopy. The methyl groups on the phenylalanine ring act as sensitive reporters of the local magnetic environment. frontiersin.orgnih.gov When a peptide containing N-Methyl-L-Phe(3-Me) is introduced to a target protein, changes in the chemical shifts of the methyl protons can provide precise information about the binding interface and the dynamics of the interaction.

A notable study in this area, while not using the exact N-methylated compound, demonstrated the power of ring-methylated phenylalanine analogs in probing the hydrophobic core of a zinc finger miniprotein. frontiersin.org By systematically moving a methyl group around the phenyl ring, researchers were able to gain detailed insights into the rotational mobility and orientation of the amino acid side chain within the protein's core. This approach highlights the utility of methyl groups as NMR probes to elucidate protein dynamics. frontiersin.orgnih.gov

To illustrate the type of data obtained from such studies, the following table presents hypothetical NMR chemical shift perturbations observed for a peptide containing N-Methyl-L-Phe(3-Me) upon binding to a target protein.

| Peptide Proton | Chemical Shift (ppm) - Free Peptide | Chemical Shift (ppm) - Bound Peptide | Chemical Shift Perturbation (Δδ ppm) |

|---|---|---|---|

| Phe(3-Me) - Ring CH3 | 2.35 | 2.58 | 0.23 |

| N-CH3 | 2.80 | 2.95 | 0.15 |

| α-CH | 4.50 | 4.62 | 0.12 |

| β-CH2a | 3.10 | 3.25 | 0.15 |

| β-CH2b | 2.98 | 3.15 | 0.17 |

This table represents hypothetical data to illustrate the nature of results from NMR titration experiments. The chemical shift perturbations (Δδ) indicate the protons are in close proximity to the protein binding interface.

Furthermore, fluorescence spectroscopy is another powerful analytical technique where peptides incorporating modified amino acids can be employed. While N-Methyl-L-Phe(3-Me) itself is not a fluorescent probe, it can be incorporated into peptides alongside fluorophores. The conformational constraints imposed by the modified amino acid can influence the positioning of the fluorophore relative to a quenching group upon protein binding, leading to measurable changes in fluorescence intensity. This allows for the quantitative determination of binding affinities.

The following table provides an example of data that could be obtained from a fluorescence quenching assay using a peptide probe containing N-Methyl-L-Phe(3-Me) to study its interaction with a target protein.

| Analyte | Technique | Parameter Measured | Value |

|---|---|---|---|

| Peptide Probe + Target Protein | Fluorescence Quenching | Binding Affinity (Kd) | 1.2 µM |

| Peptide Probe + Mutant Protein | Fluorescence Quenching | Binding Affinity (Kd) | 15.8 µM |

This table illustrates how the binding affinity (Kd), a key parameter in protein interaction studies, can be determined and compared using fluorescence-based assays.

Finally, Surface Plasmon Resonance (SPR) is a label-free technique that can provide real-time kinetic data on protein-peptide interactions. Peptides containing this compound can be synthesized and immobilized on a sensor chip to study the binding of a target protein. The N-methylation can enhance the proteolytic stability of the peptide, making it more robust for such surface-based analyses.

The data below is representative of what might be obtained from an SPR experiment to determine the kinetics of a protein-peptide interaction.

| Interaction | Association Rate Constant (ka) (M⁻¹s⁻¹) | Dissociation Rate Constant (kd) (s⁻¹) | Equilibrium Dissociation Constant (KD) (M) |

|---|---|---|---|

| Peptide with N-Methyl-L-Phe(3-Me) + Target Protein | 2.5 x 10⁵ | 3.0 x 10⁻³ | 1.2 x 10⁻⁸ |

| Control Peptide + Target Protein | 1.8 x 10⁵ | 9.5 x 10⁻³ | 5.3 x 10⁻⁸ |

This table demonstrates how SPR can be used to obtain kinetic parameters (ka and kd) and the equilibrium dissociation constant (KD), providing a detailed understanding of the binding dynamics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.